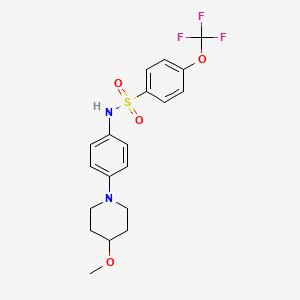

![molecular formula C24H28N6O B2814018 N~4~-(3,5-dimethylphenyl)-N~6~-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 955305-21-2](/img/structure/B2814018.png)

N~4~-(3,5-dimethylphenyl)-N~6~-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

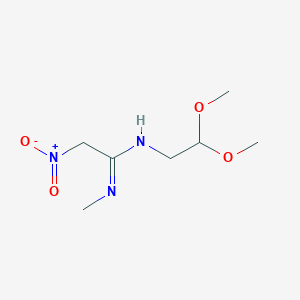

“N~4~-(3,5-dimethylphenyl)-N~6~-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” is a chemical compound with the molecular formula C24H28N6O . Its average mass is 416.519 Da and its monoisotopic mass is 416.232452 Da . This product is intended for research use only.

Synthesis Analysis

The synthesis of compounds related to “N~4~-(3,5-dimethylphenyl)-N~6~-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” has been reported in the literature. For instance, new heterocyclic derivatives containing pyrazolo[3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles via methylene-oxy group have been synthesized . The synthesis was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Molecular Structure Analysis

The molecular structure of “N~4~-(3,5-dimethylphenyl)-N~6~-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” is characterized by a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . This core is considered a privileged skeleton in biologically active compounds and is a bioisostere of natural purine .Scientific Research Applications

Synthesis and Biological Evaluation

- Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. A novel series of these compounds demonstrated potential cytotoxic effects on cancer cell lines and inhibition of 5-lipoxygenase, suggesting their utility in the development of new therapeutic agents (Rahmouni et al., 2016).

Antipyrine Hybrids for Anti-inflammatory and Anti-cancer Activities

- The synthesis of antipyrinyl-pyrazolo[1,5-a]pyrimidines via ultrasound irradiation has been reported. These compounds were characterized and evaluated for their anti-inflammatory and anti-cancer activities, showcasing the potential of pyrazolo[3,4-d]pyrimidine derivatives in medicinal chemistry (Kaping et al., 2020).

Corrosion Inhibition

- Pyrazolo[3,4-d]pyrimidine derivatives have been studied as corrosion inhibitors, highlighting their utility in industrial applications. These compounds demonstrated significant inhibition efficiency against corrosion of mild steel in acidic environments, offering insights into their potential as eco-friendly corrosion inhibitors for industrial use (Dohare et al., 2018).

Adenosine Receptor Affinity

- Research on pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine has explored their adenosine receptor affinity. These studies contribute to understanding the role of pyrazolo[3,4-d]pyrimidine compounds in modulating adenosine receptors, which could have implications for developing new pharmaceuticals (Harden et al., 1991).

Microwave-Assisted Synthesis for Anti-inflammatory Agents

- The microwave-assisted synthesis of novel pyrazolone derivatives attached to a pyrimidine moiety has been investigated for their anti-inflammatory, analgesic, and antipyretic activities. This research demonstrates the versatility of pyrazolo[3,4-d]pyrimidine derivatives in developing new pharmaceutical compounds with potential therapeutic benefits (Antre et al., 2011).

Future Directions

The future directions for research on “N~4~-(3,5-dimethylphenyl)-N~6~-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” and related compounds could involve further exploration of their biological and pharmacological activities. For instance, the synthesized compounds were tested for their in-vitro anticancer activity against various cancer cell lines . Further investigations could explore other potential therapeutic effects and applications.

Mechanism of Action

Target of Action

The primary targets of this compound are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . They stimulate phosphate transfer from ATP to amino acids tyrosine, serine and/or threonine residues in protein substrates .

Mode of Action

This compound exerts its action by inhibiting protein kinases . It binds to the active site of these enzymes, preventing them from catalyzing the phosphorylation of their substrate proteins . This inhibition disrupts the normal signaling processes within the cell, leading to altered cell behavior .

Biochemical Pathways

The inhibition of protein kinases affects multiple biochemical pathways. These enzymes are involved in numerous signaling cascades that regulate various cellular processes . By inhibiting protein kinases, this compound can disrupt these pathways, leading to changes in cell growth, differentiation, migration, and metabolism .

Result of Action

The result of this compound’s action is the significant inhibition of cell growth . By inhibiting protein kinases, the compound disrupts normal cell signaling, leading to altered cell behavior and reduced cell proliferation . This makes it a potential candidate for the treatment of diseases characterized by uncontrolled cell growth, such as cancer .

properties

IUPAC Name |

4-N-(3,5-dimethylphenyl)-6-N-(3-ethoxypropyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N6O/c1-4-31-12-8-11-25-24-28-22(27-19-14-17(2)13-18(3)15-19)21-16-26-30(23(21)29-24)20-9-6-5-7-10-20/h5-7,9-10,13-16H,4,8,11-12H2,1-3H3,(H2,25,27,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVEKAJFPHLFNHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC(=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N4-(3,5-dimethylphenyl)-N6-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{3-[ethyl(3-methylphenyl)amino]propyl}-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2813936.png)

![N-cyclohexyl-2-(4-fluorobenzyl)-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2813939.png)

![1-Methyl-4-[(1,1,1-trifluoropropan-2-yl)oxy]phthalazine](/img/structure/B2813944.png)

![4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline](/img/structure/B2813946.png)

![Imidazo[1,5-a]pyridin-6-amine](/img/structure/B2813948.png)

![2-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-3-yl]amino]methyl]furan-3-carboxylic acid](/img/structure/B2813949.png)

![2-Chloro-N-[1-(3-cyanophenyl)-2-methoxyethyl]acetamide](/img/structure/B2813955.png)

![4-chloro-2-[(2,3-dihydro-1H-inden-1-ylamino)methyl]phenol](/img/structure/B2813956.png)